molecular formula C21H27N3OS B1231642 1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea

1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea

Cat. No. B1231642
M. Wt: 369.5 g/mol
InChI Key: ANXQJSVQYXQAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea is a member of pyrrolidines.

Scientific Research Applications

Molecular Docking and DNA Binding

A compound structurally related to 1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea was synthesized and studied for its molecular docking and DNA binding properties. It was found to have a binding energy of -7.41 kcal/mol with B-DNA and a DNA binding constant of 3.71 × 10^6 Lmol^−1. This suggests potential applications in understanding and influencing DNA-protein interactions (Mushtaque et al., 2016).

Synthesis of Radiolabeled Compounds

A study involved the condensation of thiourea with other compounds to create radiolabeled products. This technique can be applied for tracking the environmental fate of certain compounds in soils and plants (S. Ravi et al., 2006).

Chemical Synthesis and Characterization

Another research focused on synthesizing a compound similar to the one , using Hantzsch condensation reaction. This synthesis method could be applicable for creating various derivatives of 1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea for further study (Wenwen Zhang et al., 2009).

Structural and Coordination Chemistry

A study on aryl thiourea derivatives, which are structurally related, involved the synthesis of new compounds and the study of their molecular structures. Such studies are crucial for understanding the coordination chemistry and potential applications of similar thiourea derivatives (A. Tadjarodi et al., 2007).

Polymerization Initiators

Research into 2,5-bis(N-aryliminomethyl)pyrroles, which share structural similarities, revealed their use as initiators for ε-Caprolactone polymerization. This indicates potential applications of similar compounds in polymer chemistry (Y. Matsuo et al., 2001).

properties

Product Name

1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea

Molecular Formula

C21H27N3OS

Molecular Weight

369.5 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-3-[[1-(4-methoxyphenyl)pyrrolidin-3-yl]methyl]thiourea

InChI

InChI=1S/C21H27N3OS/c1-15-5-4-6-16(2)20(15)23-21(26)22-13-17-11-12-24(14-17)18-7-9-19(25-3)10-8-18/h4-10,17H,11-14H2,1-3H3,(H2,22,23,26)

InChI Key

ANXQJSVQYXQAAT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=S)NCC2CCN(C2)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NCC2CCN(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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